molecular formula C11H16N2 B024720 Piperidine, 1-methyl-2-(3-pyridyl)- CAS No. 19730-04-2

Piperidine, 1-methyl-2-(3-pyridyl)-

Cat. No. B024720
CAS RN: 19730-04-2
M. Wt: 176.26 g/mol
InChI Key: WHAIHNKQZOMXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-methyl-2-(3-pyridyl)-, is a heterocyclic compound. It is a colorless liquid with an odor described as objectionable, typical of amines . This compound plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . For instance, the hydrogenation of pyridine over a molybdenum disulfide catalyst can produce piperidine . Pyridine can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .


Molecular Structure Analysis

The molecular structure of Piperidine, 1-methyl-2-(3-pyridyl)-, is characterized by a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula is C10H14N2 .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, the interruption of palladium-catalyzed hydrogenation by water can lead to piperidinones .


Physical And Chemical Properties Analysis

Piperidine, 1-methyl-2-(3-pyridyl)-, is a colorless liquid with an odor described as objectionable, typical of amines . It has a molecular weight of 162.2316 .

Safety And Hazards

While specific safety and hazards information for Piperidine, 1-methyl-2-(3-pyridyl)-, was not found, it’s important to handle similar compounds with care. Avoid getting them in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented .

properties

IUPAC Name

3-(1-methylpiperidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAIHNKQZOMXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902955
Record name NoName_3533
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine, 1-methyl-2-(3-pyridyl)-

CAS RN

19730-04-2
Record name 1-Methyl-2-(3-pyridyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl-2-(3-pyridyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.